

A Comprehensive Technical Guide to the Identification of Ambroxol EP Impurity D-d5

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Compound of Interest

Compound Name: *rac-cis-Ambroxol-d5*

CAS No.: 1217679-83-8

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of Ambroxol EP Impurity D-d5, a critical isotopically labeled internal standard for the accurate quantification of Ambroxol EP Impurity D in pharmaceutical preparations. This document delves into the rationale behind the use of deuterated standards, proposes a logical synthetic strategy for Ambroxol EP Impurity D-d5, and presents detailed, field-proven analytical methodologies for its unambiguous identification. The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations as outlined in the ICH Q2(R2) guidelines.

Introduction: The Imperative for Isotopic Labeling in Impurity Profiling

Ambroxol, a widely used mucolytic agent, undergoes rigorous purity testing to ensure patient safety and therapeutic efficacy.[1][2] The European Pharmacopoeia (EP) outlines several

process-related and degradation impurities of Ambroxol, including Impurity D, chemically identified as cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol.[3][4] Accurate quantification of this and other impurities is a cornerstone of quality control in the pharmaceutical industry.

The use of stable isotope-labeled internal standards, such as Ambroxol EP Impurity D-d5, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical physicochemical properties to their non-labeled counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiencies. This co-behavior effectively mitigates matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.

This guide will provide a detailed roadmap for researchers and analytical scientists to confidently identify and characterize Ambroxol EP Impurity D-d5, thereby enabling robust and reliable analytical method development and validation for Ambroxol impurity profiling.

Structural Elucidation and Proposed Synthesis of Ambroxol EP Impurity D-d5

Structure of Ambroxol EP Impurity D

Ambroxol EP Impurity D is the cis-isomer of Ambroxol. Its structure is presented below:

Chemical Name: cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol[4] Molecular Formula: $C_{13}H_{18}Br_2N_2O$ [1] Molecular Weight: 378.10 g/mol [1]

Rationale for Deuteration Strategy

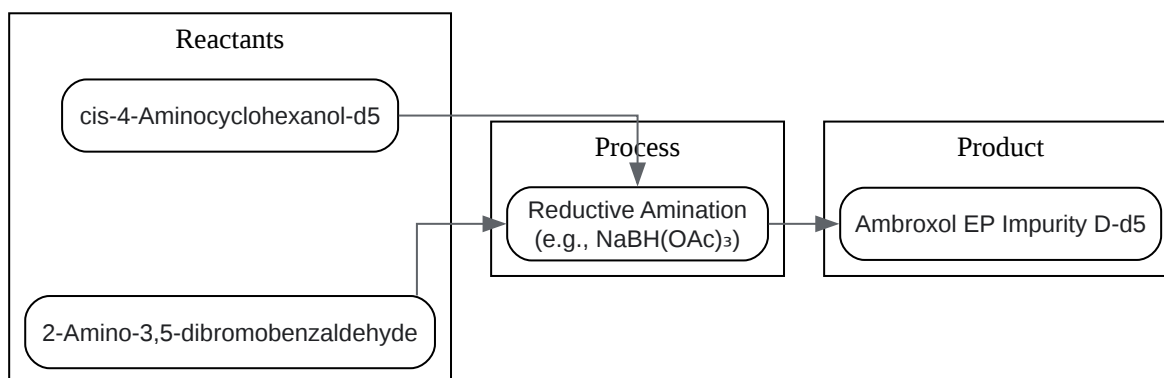
For use as an internal standard in mass spectrometry-based assays, the deuterium labeling should introduce a significant mass shift (ideally ≥ 3 Da) to differentiate it from the unlabeled analyte. Furthermore, the deuterium atoms should be placed on a part of the molecule that is not susceptible to H/D exchange under typical analytical conditions and is retained in the major product ions observed in MS/MS fragmentation.

A logical and synthetically feasible approach is the deuteration of the cyclohexanol ring. This can be achieved by using a deuterated precursor, such as cyclohexanone-2,2,6,6-d4, followed by reduction to introduce a fifth deuterium atom.

Proposed Synthetic Pathway

A plausible synthetic route to Ambroxol EP Impurity D-d5 is a reductive amination reaction between 2-amino-3,5-dibromobenzaldehyde and cis-4-aminocyclohexanol-d5.

Diagram 1: Proposed Synthetic Pathway for Ambroxol EP Impurity D-d5



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Caption: A schematic of the proposed synthesis of Ambroxol EP Impurity D-d5.

Analytical Identification and Characterization

The following sections detail the analytical techniques and protocols for the comprehensive identification of the synthesized Ambroxol EP Impurity D-d5.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is a fundamental technique for assessing the purity of the synthesized deuterated standard and confirming its retention time relative to the non-labeled Impurity D.

A reversed-phase HPLC method is generally suitable for the analysis of Ambroxol and its impurities.[5]

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 245 nm
Injection Volume	10 μ L

Table 1: Suggested HPLC Method Parameters

- **Causality:** The C18 stationary phase provides excellent retention for the moderately polar Ambroxol and its impurities. The gradient elution allows for the effective separation of the main compound from any starting materials or by-products. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.
- **Self-Validation:** The method's suitability should be confirmed by running a system suitability test (SST) including parameters like tailing factor, theoretical plates, and repeatability of injections. The retention time of Ambroxol EP Impurity D-d5 is expected to be nearly identical to that of the non-labeled Ambroxol EP Impurity D, with any minor shifts being consistent and reproducible.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Purity

Mass spectrometry is the definitive technique for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MS Scan Mode	Full Scan (for molecular weight) and Product Ion Scan (for fragmentation)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Collision Gas	Argon
Collision Energy	20-40 eV (optimized for fragmentation)

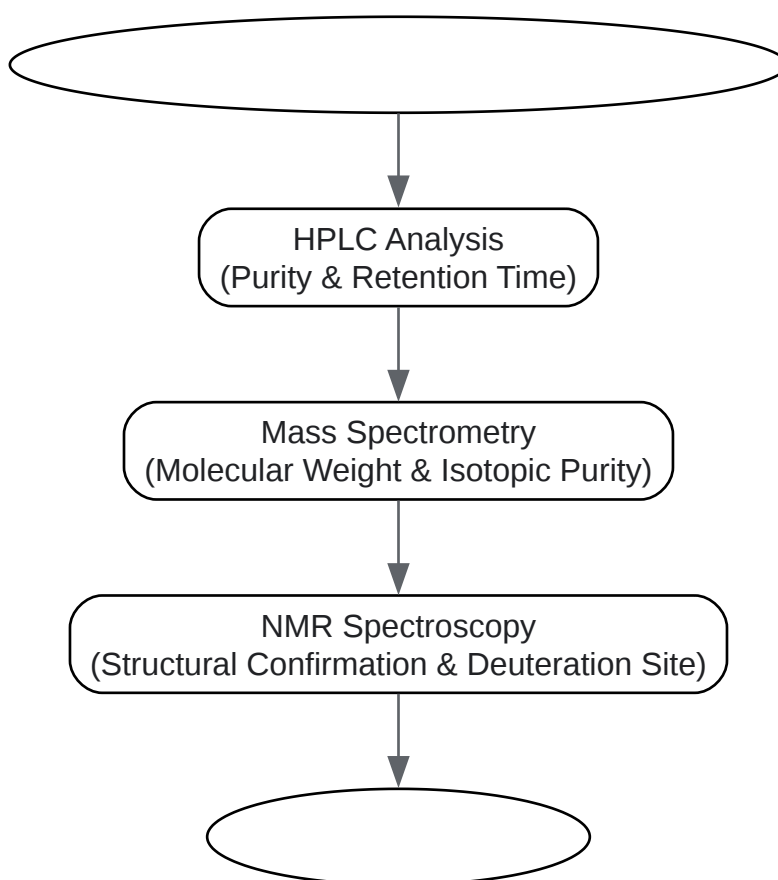
Table 2: Suggested Mass Spectrometry Parameters

- **Causality:** ESI in positive mode is well-suited for the analysis of amines like Ambroxol and its impurities, which readily form protonated molecules $[M+H]^+$. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and confirmation of the elemental composition.
- **Molecular Weight Confirmation:** The full scan mass spectrum should show a prominent ion corresponding to the $[M+H]^+$ of Ambroxol EP Impurity D-d5. The expected monoisotopic mass of the protonated molecule is approximately 388.04 g/mol ($C_{13}H_{14}D_5Br_2N_2O + H^+$). This represents a 5 Da shift from the non-labeled Impurity D.
- **Fragmentation Pattern:** The product ion scan (MS/MS) will reveal the fragmentation pattern. Key fragment ions should be monitored to confirm that the deuterium labels are retained. For

example, fragmentation of the bond between the benzyl group and the nitrogen atom would be expected.

- **Isotopic Purity:** The relative intensities of the isotopic peaks in the mass spectrum will allow for the determination of the isotopic purity of the synthesized standard.

Diagram 2: Analytical Workflow for Identification



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Caption: A streamlined workflow for the analytical identification of Ambroxol EP Impurity D-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation and pinpoints the location of the deuterium atoms.

Parameter	Condition
Spectrometer	400 MHz or higher
Solvent	DMSO-d ₆ or CDCl ₃
¹ H NMR	Standard proton experiment
¹³ C NMR	Proton-decoupled carbon experiment
2D NMR	COSY, HSQC, HMBC for full structural assignment

Table 3: Suggested NMR Spectroscopy Parameters

- **Causality:** ¹H NMR will confirm the overall structure of the molecule. The signals corresponding to the protons on the deuterated positions of the cyclohexyl ring will be absent or significantly reduced in intensity. ¹³C NMR will show the carbon signals, and the signals for the deuterated carbons will be observed as multiplets due to C-D coupling.
- **Structural Confirmation:** 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for assigning all proton and carbon signals, providing definitive proof of the structure of Ambroxol EP Impurity D and the location of the deuterium labels.[\[6\]](#)[\[7\]](#)
- **Self-Validation:** The NMR data should be internally consistent and align with the expected structure. Comparison with the NMR spectra of the non-labeled Ambroxol EP Impurity D will clearly show the differences due to deuteration.

Method Validation According to ICH Q2(R2) Guidelines

Once the Ambroxol EP Impurity D-d₅ has been thoroughly characterized and confirmed, it can be used as an internal standard in a quantitative analytical method. This method must then be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Key validation parameters to be assessed include:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of other components.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The identification and characterization of Ambroxol EP Impurity D-d5 is a critical step in the development of robust and reliable analytical methods for the quality control of Ambroxol drug substances and products. This guide has provided a comprehensive overview of the rationale, proposed synthesis, and detailed analytical protocols for the unambiguous identification of this deuterated internal standard. By following the principles of scientific integrity and adhering to regulatory guidelines, researchers and drug development professionals can confidently establish the identity and purity of Ambroxol EP Impurity D-d5, thereby ensuring the accuracy and reliability of their quantitative impurity profiling methods.

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